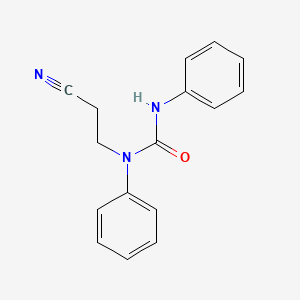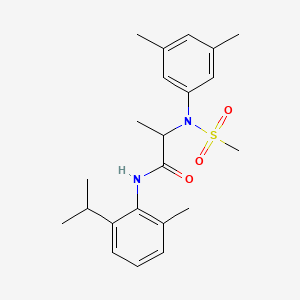![molecular formula C16H15ClN2O3 B4173111 N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4173111.png)
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide
Overview
Description
N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide, commonly known as CPOP, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that targets the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is involved in the regulation of cell growth and proliferation, and is frequently dysregulated in cancer cells. CPOP has shown promise as a potential anticancer agent, and has also been used in various other research applications.
Scientific Research Applications
Molar Refraction and Polarizability
A study by Sawale et al. (2016) explored the antiemetic and parasympathomimetic activities of a compound similar to N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide. They measured density and refractive index as functions of drug concentration in various solutions. The study aimed to understand molar refractivity and polarizability, key physical chemistry properties of the drug, which could impact its behavior in biological systems (Sawale, R., Kalyankar, T., George, R., & Deosarkar, S., 2016).
Metabolism and Transformation in Biological Systems
Arita et al. (1970) investigated the transformation of a structurally similar compound in rabbits to understand its metabolic pathways. They identified various transformation products and their excretion in urine, providing insights into the drug's metabolism in biological systems (Arita, T., Hori, R., Ito, K., Ichikawa, K., & Uesugi, T., 1970).
Identification of Metabolic Products
Cowan et al. (1976) identified new metabolic products of a related compound using mass spectrometry. Their research contributes to understanding the compound's biotransformation and potential interactions within biological systems (Cowan, D., Huizing, G., & Beckett, A., 1976).
Dopamine Receptor Affinity and Drug Design
Perrone et al. (2000) studied derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, focusing on their binding affinity at dopamine D(4) receptors. This research is significant for drug designtargeting neurological disorders where dopamine receptor interactions are crucial (Perrone, R., Berardi, F., Colabufo, N., Leopoldo, M., & Tortorella, V., 2000).
Solution Behavior in Different Mixtures
Deosarkar et al. (2016) analyzed the behavior of a similar compound, metoclopramide, in aqueous-alcoholic solutions, studying its densities and refractive indices. This research provides insights into how the compound interacts with different solvents, which is vital for pharmaceutical formulation and drug delivery systems (Deosarkar, S., Sawale, R., Tawde, P., & Kalyankar, T., 2016).
Electrochemical Oxidation and Antioxidant Activity
Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamide derivatives, relevant due to their potential antioxidant activity. This research is crucial for understanding how these compounds could act as antioxidants and their mechanisms in scavenging free radicals (Jovanović, I., Miličević, A., Jadreško, D., & Hranjec, M., 2020).
Gastroprokinetic Activity
Kalo et al. (1995) synthesized and evaluated the gastroprokinetic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds. This research is significant for developing drugs targeting gastrointestinal motility disorders (Kalo, S., Morie, T., Yoshida, N., Fujiwara, I., & Kon, T., 1995).
Antiproliferative Activity and Molecular Docking Study
Huang et al. (2020) conducted a study on N-{2-(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, focusing on its antiproliferative activity against various cancer cell lines and molecular docking studies. This research contributes to the development of potential anticancer therapies [(Huang, P., Zhao, J., Gao, Y., Jin, L., Wang, Q., Yu, X.-H., Ji, X., & Lu, J.-F., 2020)
properties
IUPAC Name |
N-[2-(4-chloroanilino)-2-oxoethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-8-2-11(3-9-14)16(21)18-10-15(20)19-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWUNGVYQODQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-morpholinyl)-3-nitro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4173034.png)
![ethyl 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4173040.png)

![1-[(4-fluorophenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4173065.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(methylthio)benzamide](/img/structure/B4173073.png)
![3-[(2-ethoxyethyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B4173082.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-biphenylyloxy)propanamide](/img/structure/B4173101.png)
![dimethyl 5-{3-[2-(2-bromobenzoyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}isophthalate](/img/structure/B4173106.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-N'-1-naphthylurea](/img/structure/B4173118.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4173122.png)

![7-(2-chloro-6-fluorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173140.png)
![6,7-dichloro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4173147.png)
![1-{5-[4-(1-adamantylcarbonyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane](/img/structure/B4173151.png)